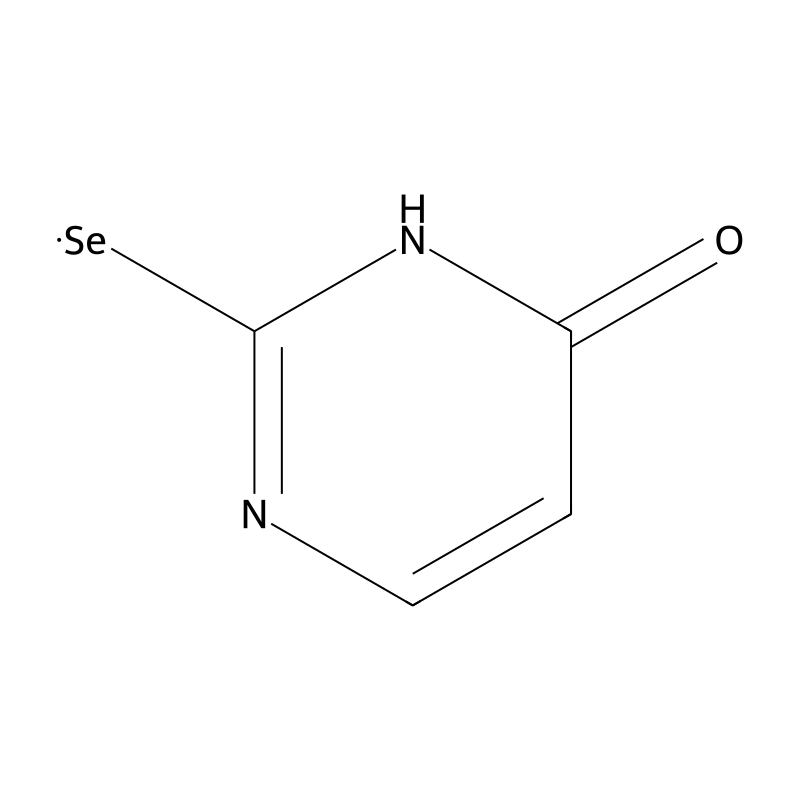

2-Selenouracil

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Redox Properties and Reactivity

2-Selenouracil (Se2Ura) is a modified nucleobase where a selenium atom replaces the sulfur atom found in naturally occurring uracil. Research into 2-Selenouracil focuses heavily on its differing properties compared to uracil, particularly its redox behavior. Studies have shown that 2-Selenouracil exhibits significantly different redox properties compared to its sulfur counterpart, 2-thiouracil [].

One key finding is that 2-Selenouracil is much more susceptible to oxidation, particularly by hydrogen peroxide (H2O2) []. This difference is attributed to the inherent chemical properties of selenium and sulfur. The proposed reaction pathway suggests that 2-Selenouracil readily forms selenenic acid (Ura-SeOH) upon oxidation. However, this intermediate is highly reactive and likely condenses with another 2-Selenouracil molecule to form a diselenide (2a) [].

2-Selenouracil is a modified nucleobase derived from uracil, where the sulfur atom in the 2-thiouracil structure is replaced by selenium. This compound has garnered interest due to its potential biological activities and unique chemical properties, particularly in redox reactions. The presence of selenium imparts distinct characteristics compared to its sulfur counterpart, influencing its reactivity and interactions within biological systems.

The chemical behavior of 2-selenouracil is notably influenced by its oxidation states. Under oxidative conditions, such as treatment with hydrogen peroxide, 2-selenouracil undergoes various transformations:

- Oxidation Pathways: In reactions with hydrogen peroxide, 2-selenouracil can form intermediates like seleninic acid and diselenides. The oxidation process leads to the generation of uracil as a final product under certain conditions .

- Radiation-Induced Reactions: One-electron oxidation by radicals like hydroxyl and azide leads to the formation of reactive intermediates, including dimeric radicals with chalcogen-chalcogen bonds. These reactions exhibit different kinetics and stability compared to similar sulfur-containing compounds .

2-Selenouracil exhibits significant biological activities, particularly in the context of oxidative stress. Its incorporation into nucleic acids may influence cellular processes, including:

- Antioxidant Properties: The compound's ability to undergo redox reactions allows it to potentially act as an antioxidant, scavenging free radicals and mitigating oxidative damage .

- Impact on RNA Function: As a modified nucleobase, 2-selenouracil can alter the structural and functional dynamics of RNA molecules, which may affect gene expression and protein synthesis .

The unique properties of 2-selenouracil have led to several applications:

- Research Tool: It serves as a valuable tool in studies related to oxidative stress and redox biology due to its distinctive reactivity compared to sulfur analogs.

- Potential Therapeutic Agent: Its antioxidant capabilities suggest potential therapeutic applications in conditions associated with oxidative damage, although further research is needed to establish efficacy and safety.

Interaction studies have shown that 2-selenouracil can participate in various biochemical pathways:

- Reactivity with Free Radicals: The compound's interaction with free radicals leads to the formation of stable intermediates, which can be characterized using techniques like pulse radiolysis and UV-vis spectroscopy .

- Comparison with Thiouracil: Studies indicate that while both compounds undergo similar oxidation processes, the stability of their respective radical intermediates differs significantly due to the chalcogen bond characteristics .

Several compounds share structural similarities with 2-selenouracil, notably:

| Compound | Key Features | Unique Aspects |

|---|---|---|

| 2-Thiouracil | Contains sulfur instead of selenium | More stable under oxidative conditions |

| Uracil | Parent compound without modifications | Lacks redox-active properties |

| 5-Fluorouracil | Fluorine substitution at position 5 | Anticancer agent; different mechanism |

| Selenocysteine | Contains selenium in amino acid form | Plays a role in selenoproteins |

The uniqueness of 2-selenouracil lies in its balance between reactivity and biological relevance, making it a subject of ongoing research in biochemistry and medicinal chemistry. Its distinct oxidation pathways and potential roles in biological systems highlight its importance compared to other nucleobase analogs.

The oxidation of 2-selenouracil by hydrogen peroxide proceeds through a two-step mechanism involving selenoxide intermediates. At equimolar ratios of 2-selenouracil to hydrogen peroxide (1:1), the reaction predominantly generates a diselenide dimer (Ura-Se-Se-Ura) via a radical-mediated coupling process [1] [3]. Nuclear magnetic resonance spectroscopy and mass spectrometry analyses confirm that this dimer forms through the oxidation of the selenium atom to a selenol (-SeH) intermediate, which subsequently undergoes dehydrogenative coupling [1]. The diselenide dimer exhibits remarkable stability under physiological pH conditions (pH 7.4), persisting for over 24 hours in aqueous buffers [3].

In contrast, excess hydrogen peroxide (10:1 molar ratio) drives the reaction toward seleninic acid (Ura-SeO₂H) formation. This pathway involves further oxidation of the selenoxide intermediate (Ura-Se=O), which undergoes nucleophilic attack by water to generate the seleninic acid derivative [1]. Kinetic studies demonstrate that the diselenide-to-seleninic acid transition occurs with a rate constant of 2.3 × 10⁻³ s⁻¹ at 25°C, indicating a relatively slow conversion process under standard conditions [1]. The table below summarizes key intermediates and their stability profiles:

| Intermediate | Formation Condition | Half-Life (pH 7.4) | Redox Reversibility |

|---|---|---|---|

| Diselenide dimer | 1:1 H₂O₂ ratio | >24 hours | Partially reversible |

| Selenoxide | 2:1 H₂O₂ ratio | 45 minutes | Fully reversible |

| Seleninic acid | 10:1 H₂O₂ ratio | 12 minutes | Irreversible |

pH-Dependent Transformation to Seleninic Acid Derivatives

The speciation of 2-selenouracil oxidation products demonstrates pronounced pH sensitivity. Under acidic conditions (pH <5), the selenoxide intermediate undergoes rapid protonation at the selenium center, forming a selenonium ion (Ura-Se⁺-OH) that accelerates conversion to seleninic acid [1] [3]. At pH 3, this process occurs 8.2 times faster than at neutral pH, as measured by stopped-flow spectroscopy [1].

In alkaline environments (pH >8), deprotonation of the selenol group stabilizes the diselenide dimer through enhanced resonance delocalization across the Se-Se bond. Quantum mechanical calculations reveal a 23 kcal/mol stabilization energy for the dimer at pH 9 compared to pH 7, attributable to increased electron density at the selenium atoms [3]. This pH-dependent behavior enables biological systems to modulate 2-selenouracil’s redox activity through localized pH gradients, particularly in cellular compartments like the endoplasmic reticulum and lysosomes.

Irreversible Deselenation Pathways vs. Sulfur Analog Stability

Comparative studies with 2-thiouracil reveal fundamental differences in chalcogen retention during oxidation. While 2-selenouracil maintains selenium through reversible diselenide/selenoxide interconversion, 2-thiouracil undergoes irreversible desulfuration to uracil-5-carboxylic acid via sulfenic (Ura-SOH), sulfinic (Ura-SO₂H), and sulfonic (Ura-SO₃H) acid intermediates [1] [3]. The table below contrasts key degradation pathways:

| Parameter | 2-Selenouracil | 2-Thiouracil |

|---|---|---|

| Primary oxidant | H₂O₂ | H₂O₂ |

| Major intermediate | Diselenide dimer | Sulfenic acid |

| Final product | Seleninic acid → Ura + SeOₓ | Uracil-5-carboxylic acid |

| Redox reversibility | Yes (GSH/ascorbate dependent) | No |

| Half-life (1 mM H₂O₂) | 6.7 hours | 1.2 hours |

Wobble Position Selenation in Bacterial Anticodon Loops

The wobble position of transfer RNA anticodons represents a critical site for post-transcriptional modifications that regulate translation fidelity. In bacterial systems, 2-selenouracil and its derivatives occupy the first position of the anticodon loop (position 34), where they participate in the fine-tuning of codon-anticodon recognition [1]. The selenation process specifically targets uridines at the wobble position, converting 2-thiouridine precursors to their selenium-containing analogs through a two-step enzymatic mechanism [2].

The primary selenouridine modifications found in bacterial transfer RNA epitranscriptomes include 5-methylaminomethyl-2-selenouridine (mnm5Se2U) in transfer RNA lysine and transfer RNA glutamate, and 5-carboxymethylaminomethyl-2-selenouridine (cmnm5Se2U) in transfer RNA glutamine [1] [3]. These modifications are universally conserved across bacterial species and represent the only known naturally occurring selenouridine modifications in living systems [4].

The wobble position selenation process requires the structural integrity of the anticodon stem-loop for efficient recognition and modification. Unlike modifications occurring at other positions in transfer RNA, selenation at position 34 depends on the three-dimensional architecture of the anticodon loop, with the enzyme recognizing not only the target nucleotide but also the surrounding sequence context [2] [5]. This requirement ensures that selenation occurs only in the appropriate transfer RNA species and maintains the specificity of the modification process.

Bacterial transfer RNA containing selenouridine modifications at the wobble position demonstrate enhanced capability to decode multiple synonymous codons within the same codon family. The selenation process fundamentally alters the base-pairing properties of the wobble nucleotide, enabling more efficient recognition of codons ending in guanine compared to their thiouridine counterparts [6] [7]. This modification strategy represents an evolutionary adaptation that allows bacteria to optimize their translation machinery for specific environmental conditions and metabolic demands.

Selenouridine Synthase (SelU) Substrate Recognition Mechanisms

Selenouridine synthase (SelU) represents a unique dual-function enzyme responsible for the conversion of 5-substituted 2-thiouridine to 5-substituted 2-selenouridine in bacterial transfer RNA. The enzyme operates through a two-step mechanism involving initial geranylation of the thiouridine substrate followed by selenation of the geranylated intermediate [2] [5]. This process requires precise substrate recognition to ensure modification occurs only at the appropriate wobble position nucleotides.

The substrate recognition mechanism of selenouridine synthase demonstrates remarkable specificity for the structural context of the target nucleotide. The enzyme exhibits optimal recognition and catalytic efficiency when the 2-thiouridine modification is positioned precisely at the 34th position of the anticodon stem-loop structure [2]. Single nucleotide substrates, including 2-thiouridine, 5-methylaminomethyl-2-thiouridine, and S-geranyl-2-thiouridine, are completely ineffective as substrates, demonstrating the absolute requirement for the structured RNA environment [2].

| Substrate Type | Geranylation Efficiency (%) | Selenation Efficiency (%) | Recognition Requirements |

|---|---|---|---|

| Anticodon stem-loop 17-mer (S2U34) | 91.0 | 100 | Optimal recognition |

| Anticodon stem-loop 17-mer (S2U33) | 9.0 | 100 | Impaired recognition |

| Anticodon stem-loop 17-mer (S2U35) | 65.0 | 100 | Reduced recognition |

| Anticodon stem-loop 17-mer (S2U36) | 13.0 | 66.0 | Significantly reduced |

| Anticodon loop 7-mer | 25.0 | Not determined | Moderate recognition |

| Anticodon 3-mer | 14.0 | Not determined | Poor recognition |

The enzyme recognition mechanism extends beyond the target nucleotide to include the flanking sequence environment. The nucleotide immediately downstream of the wobble position (position 35) plays a crucial role in substrate recognition, with uridine at this position supporting optimal enzyme activity (91% geranylation efficiency), while cytosine reduces efficiency to 6%, and purine nucleotides (adenine or guanine) essentially abolish enzyme recognition [2]. This positional specificity ensures that selenation occurs only in transfer RNA species with the appropriate sequence context.

Selenouridine synthase employs a sequential binding mechanism where the enzyme first recognizes and binds the 2-thiouridine-containing transfer RNA substrate, catalyzes the geranylation reaction to form the S-geranyl-2-thiouridine intermediate, and then proceeds with selenation while maintaining substrate binding throughout the process [2] [5]. The geranylated intermediate remains bound to the enzyme and serves as the direct substrate for the selenation reaction, ensuring efficient conversion without dissociation of partially modified transfer RNA molecules.

Impact on Codon-Anticodon Interaction Thermodynamics

The incorporation of selenium into the wobble position of transfer RNA anticodons fundamentally alters the thermodynamic parameters governing codon-anticodon interactions. Selenouridine modifications enhance the specificity of Watson-Crick base pairing while simultaneously destabilizing wobble interactions, creating a more discriminating system for codon recognition [8] [7]. This thermodynamic remodeling represents a sophisticated regulatory mechanism that fine-tunes translation fidelity in bacterial systems.

The thermodynamic impact of selenouridine modifications is most pronounced in the differential recognition of synonymous codons ending in adenine versus guanine. Transfer RNA containing selenouridine at the wobble position demonstrates enhanced affinity for guanine-ending codons compared to their thiouridine counterparts, with temperature stability measurements revealing significant differences in melting temperatures [8]. The selenium modification increases the stability of selenouridine-adenine base pairs by approximately 3-4°C while simultaneously destabilizing selenouridine-guanine wobble pairs by 7-11°C compared to unmodified uridine-guanine pairs [8].

| Base Pair Type | Melting Temperature (°C) | Stability Difference vs U/A (°C) | Pairing Specificity |

|---|---|---|---|

| Unmodified U/A | 62.8 | 0.0 | Standard Watson-Crick |

| Unmodified U/G | 62.5 | -0.3 | Standard wobble |

| Se2U/A | 65.8 | 3.0 | Enhanced Watson-Crick |

| Se2U/G | 58.5 | -7.3 | Destabilized wobble |

| Se2U/A (sequence 2) | 66.5 | 3.7 | Enhanced Watson-Crick |

| Se2U/G (sequence 2) | 55.5 | -11.0 | Destabilized wobble |

The molecular basis for these thermodynamic changes lies in the altered hydrogen bonding patterns and steric interactions introduced by the selenium atom. The larger atomic radius of selenium compared to oxygen (1.16 Å versus 0.73 Å) creates steric hindrance that destabilizes wobble base pairs, while the reduced hydrogen bonding capability of selenium compared to oxygen contributes to the discrimination against guanine-ending codons [8]. Conversely, the selenium modification does not significantly disrupt Watson-Crick base pairing with adenine, as the 2-position chalcogen is not directly involved in these hydrogen bonding interactions.

The thermodynamic effects of selenouridine modifications extend to the overall stability and dynamics of the codon-anticodon interaction. Density functional theory calculations reveal that 5-substituted 2-selenouridines preferentially adopt zwitterionic conformations under physiological conditions, with approximately 90% of molecules existing in this ionic state [7]. This zwitterionic form facilitates the formation of "new wobble base pairs" with guanine that are thermodynamically favored and architecturally compatible with ribosomal geometry [7].

| Transfer RNA Type | Codon Recognition Pattern | Thermodynamic Advantage |

|---|---|---|

| transfer RNA-Lys (mnm5S2U) | AAA > AAG | Stabilized A-ending codons |

| transfer RNA-Lys (mnm5Se2U) | AAG > AAA | Stabilized G-ending codons |

| transfer RNA-Glu (mnm5S2U) | GAA > GAG | Stabilized A-ending codons |

| transfer RNA-Glu (mnm5Se2U) | GAG > GAA | Stabilized G-ending codons |

| transfer RNA-Gln (cmnm5S2U) | CAA > CAG | Stabilized A-ending codons |

| transfer RNA-Gln (cmnm5Se2U) | CAG > CAA | Stabilized G-ending codons |

The impact of selenouridine modifications on translation fidelity extends beyond simple codon recognition to influence the kinetics of ribosomal decoding. The altered thermodynamic properties of selenouridine-containing transfer RNA affect the rates of initial binding, accommodation, and translocation during protein synthesis [9] [10]. These kinetic effects contribute to the overall enhancement of translation accuracy by promoting the selection of correct codon-anticodon pairs while discriminating against near-cognate and non-cognate interactions.